molecular formula C21H25FN2O3S B2425605 N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide CAS No. 1384815-19-3

N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide

Cat. No. B2425605
CAS RN: 1384815-19-3
M. Wt: 404.5
InChI Key: ZCQYRWDVBYYRKV-UHFFFAOYSA-N
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Description

N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide, commonly known as F13714, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. F13714 is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

F13714 exerts its therapeutic effects by modulating the activity of dopamine and serotonin receptors in the brain. Specifically, F13714 acts as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This dual mechanism of action may contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as depression and anxiety.
Biochemical and Physiological Effects:
Studies have shown that F13714 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. F13714 has been shown to penetrate the blood-brain barrier and accumulate in the brain, where it exerts its therapeutic effects. F13714 has also been shown to have minimal effects on other neurotransmitter systems, such as norepinephrine and acetylcholine, which may contribute to its favorable side effect profile.

Advantages and Limitations for Lab Experiments

F13714 has several advantages for use in laboratory experiments, including its high potency and selectivity for dopamine and serotonin receptors, as well as its favorable pharmacokinetic profile. However, F13714 has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several potential future directions for the study of F13714, including the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of F13714 and its potential therapeutic applications in other neuropsychiatric disorders, such as bipolar disorder and substance use disorders. Finally, the development of novel delivery methods, such as nanoparticles or prodrugs, may improve the efficacy and tolerability of F13714 in clinical settings.

Synthesis Methods

F13714 has been synthesized using various methods, including the reaction of piperidine with 4-fluorobenzyl chloride, followed by the reaction with 2-phenylethene-1-sulfonyl chloride. Another method involves the reaction of 4-fluorophenethylamine with 4-piperidone, followed by the reaction with 2-phenylethene-1-sulfonyl chloride. Both methods have been successful in synthesizing F13714 with high yields.

Scientific Research Applications

F13714 has been extensively studied for its potential therapeutic applications, including its use as an antipsychotic, antidepressant, and analgesic agent. Studies have shown that F13714 has potent binding affinity for dopamine D2 and serotonin 5-HT1A receptors, which are associated with the regulation of mood, behavior, and pain perception. F13714 has also been shown to have a low affinity for other receptors, such as alpha-adrenergic and histamine H1 receptors, which may contribute to its favorable side effect profile.

properties

IUPAC Name

N-[1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c22-19-6-8-21(9-7-19)27-16-15-24-13-10-20(11-14-24)23-28(25,26)17-12-18-4-2-1-3-5-18/h1-9,12,17,20,23H,10-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQYRWDVBYYRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)CCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide

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